4-(5-Methylfuran-2-yl)thiazol-2-amine
Overview
Description
“4-(5-Methylfuran-2-yl)thiazol-2-amine” is a chemical compound with the molecular formula C8H8N2OS . It has a molecular weight of 180.23 g/mol . The compound is solid in its physical form .
Molecular Structure Analysis
The compound has a complex structure that includes a thiazol-2-ylamine group attached to a 5-methylfuran-2-yl group . The InChI code for the compound is 1S/C8H8N2OS/c1-5-2-3-7(11-5)6-4-12-8(9)10-6/h2-4H,1H3,(H2,9,10) .Physical And Chemical Properties Analysis
The compound has a molecular weight of 180.23 g/mol . It has a topological polar surface area of 80.3 Ų and a complexity of 167 . The compound is solid in its physical form .Scientific Research Applications
Pharmaceutical Applications
4-(5-Methylfuran-2-yl)thiazol-2-amine: is a compound that has been studied for its potential in pharmaceutical applications due to the thiazole moiety’s presence in many biologically active molecules . Thiazoles are known for their wide range of therapeutic properties, including:
- Antimicrobial Activity : Thiazole derivatives like sulfathiazole have been used as short-acting sulfa drugs .
- Antiretroviral Activity : Compounds such as ritonavir, which contain thiazole structures, are utilized in HIV/AIDS treatment .
- Anticancer Activity : Tiazofurin, a notable thiazole derivative, is employed in cancer treatment .
- Anti-Alzheimer and Antihypertensive Effects : Thiazole compounds have shown potential in treating Alzheimer’s disease and managing blood pressure .
Agrochemical Research
Thiazole derivatives are applied in agrochemicals due to their effectiveness in plant protection and growth regulation. They serve as:
- Herbicides : Novel thiazole derivatives have been synthesized and tested for herbicidal activities against various plant species, showing promising results at certain concentrations .
Material Science
In material science, thiazole compounds are utilized for their unique properties in:
- Rubber Vulcanization : Thiazoles play a role in the vulcanization process, enhancing the durability and elasticity of rubber products .
- Liquid Crystals and Sensors : Certain thiazole derivatives are used in the production of liquid crystals and sensors due to their favorable electronic properties .
Photographic Sensitizers
Thiazole derivatives are also significant in photography, where they are used as:
- Photographic Sensitizers : These compounds can improve the sensitivity of photographic films to light, thus enhancing image quality .
Industrial Applications
In the industrial sector, thiazole compounds contribute to:
- Catalysis : They are involved in metal-catalyzed reactions, potentially serving as ligands to enhance reaction efficiency .
Chemical Synthesis
The thiazole ring is a versatile scaffold in chemical synthesis, where it is used to:
- Synthesize Complex Molecules : The thiazole structure is incorporated into more complex molecules, which can exhibit a variety of biological activities .
Antioxidant Properties
Thiazole derivatives are explored for their antioxidant properties, which are crucial in:
- Preventing Oxidative Stress : These compounds can neutralize free radicals, potentially reducing the risk of chronic diseases .
Analgesic and Anti-inflammatory Activities
Some thiazole derivatives have been tested for their effectiveness in reducing pain and inflammation, showing:
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Thiazole derivatives, a group to which this compound belongs, have been known to interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
Thiazole derivatives have been reported to interact with their targets through various mechanisms, such as binding to dna and interacting with topoisomerase ii, resulting in dna double-strand breaks .
Biochemical Pathways
Thiazole derivatives have been reported to affect various biochemical pathways, including those involved in inflammation and pain signaling .
Result of Action
Thiazole derivatives have been reported to have various biological activities, including anti-inflammatory, analgesic, and antifungal effects .
properties
IUPAC Name |
4-(5-methylfuran-2-yl)-1,3-thiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2OS/c1-5-2-3-7(11-5)6-4-12-8(9)10-6/h2-4H,1H3,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIBFSFCLIHHSJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=CSC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40366576 | |
Record name | 4-(5-methylfuran-2-yl)thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40366576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Methylfuran-2-yl)thiazol-2-amine | |
CAS RN |
1634-46-4 | |
Record name | 4-(5-Methyl-2-furanyl)-2-thiazolamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1634-46-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(5-methylfuran-2-yl)thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40366576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(5-methylfuran-2-yl)-1,3-thiazol-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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